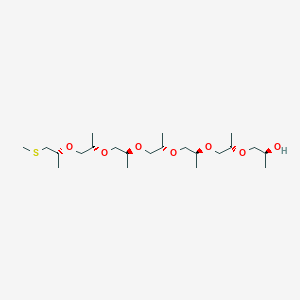
4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of polyether and thioether intermediates, which are reacted in the presence of catalysts to form the desired compound. The reaction conditions often include specific temperatures, pressures, and solvents to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and distillation, is also common to remove impurities and obtain high-purity 4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl-.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The ether and thioether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and thiolates are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted ethers and thioethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- involves its interaction with molecular targets through its ether and thioether linkages. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, particularly in redox biology.
Comparison with Similar Compounds
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Known for its use in magnetic resonance imaging and as a sequestering agent for metal ions.
cis-4,7,10,13,16,19-Docosahexaenoic acid: Studied for its impact on human induced pluripotent stem cell-derived neurons.
Uniqueness
4,7,10,13,16,19-Hexaoxa-22-thiatricosan-2-ol, 5,8,11,14,17,20-hexamethyl- is unique due to its combination of ether and thioether linkages, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific redox and coordination chemistry characteristics.
Properties
CAS No. |
72187-32-7 |
|---|---|
Molecular Formula |
C22H46O7S |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C22H46O7S/c1-16(23)9-24-17(2)10-25-18(3)11-26-19(4)12-27-20(5)13-28-21(6)14-29-22(7)15-30-8/h16-23H,9-15H2,1-8H3/t16-,17-,18-,19-,20-,21-,22+/m0/s1 |
InChI Key |
JAVFXBVUXMBLKS-NTNVJIBLSA-N |
Isomeric SMILES |
C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O |
Canonical SMILES |
CC(COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)CSC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















